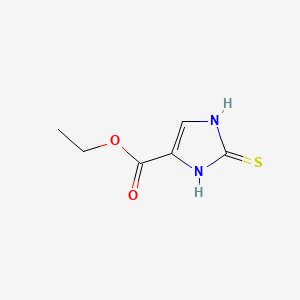

Ethyl 2-mercapto-1h-imidazole-4-carboxylate

説明

Ethyl 2-mercapto-1h-imidazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2S. It is known for its unique structure, which includes an imidazole ring substituted with a mercapto group and an ethyl ester group. This compound is used in various scientific research applications due to its reactivity and functional properties .

特性

IUPAC Name |

ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONOGPICUOALRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214070 | |

| Record name | Imidazole-2-thiol, 5-ethoxycarbonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64038-64-8 | |

| Record name | Ethyl 2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64038-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-thiol, 5-ethoxycarbonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-2-thiol, 5-ethoxycarbonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64038-64-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Ethyl Acetylglycinate and Potassium Thiocyanate (Typical Procedure)

Step 1: Formation of Enol Sodium Salt

Ethyl acetylglycinate is dissolved in an organic solvent such as methyl acetate or acetone. Sodium ethylate (or sodium ethoxide) is added, followed by ethyl formate. Typical molar or mass ratios used are:

Component Ratio (mass or volume) Methyl acetate : Ethyl acetylglycinate 30 mL : 5-6 g Ethyl acetylglycinate : Sodium ethylate 1 : 5 to 1 : 8 Ethyl acetylglycinate : Ethyl formate 1 g : 20-35 mL The mixture is stirred at around 40°C until the reaction is complete. The solvent is then removed under reduced pressure to yield a viscous intermediate.

Step 2: Thiolation and Cyclization

The intermediate is dissolved in water and cooled. Potassium thiocyanate is added (mass ratio ~1:0.5 to 1:1 relative to ethyl acetylglycinate), followed by the slow addition of concentrated hydrochloric acid under stirring at about 40°C. Copper sulfate solution may be added as a catalyst to facilitate cyclization and thiolation.

After completion, the solvent is removed by rotary evaporation, yielding ethyl 2-mercapto-1H-imidazole-4-carboxylate as a pale yellow powder with yields typically around 85-88%.

Representative Reaction Conditions

Parameter Condition Temperature 40°C Reaction time Several hours (monitored by TLC) pH Acidic during thiolation Catalyst Copper sulfate (optional)

Oxidation and Further Processing

In some methods, the mercapto group can be selectively oxidized or removed to yield other imidazole derivatives. For example, hydrogen peroxide in the presence of a catalyst can oxidize the sulfhydryl group under mild conditions (60-100°C), producing imidazole-4-ethyl formate or 1H-imidazole-4-formic acid after hydrolysis.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Enol salt formation | Ethyl acetylglycinate + sodium ethylate + ethyl formate in methyl acetate at 40°C | — | Critical for cyclization efficiency |

| Thiolation & cyclization | Potassium thiocyanate + HCl + CuSO4 catalyst at 40°C | 85-88 | Produces this compound |

| Oxidation (optional) | 30% H2O2 + catalyst at 60-100°C | — | Converts mercapto to other imidazole derivatives |

Research Findings and Process Optimization

Selectivity and Yield: The use of potassium thiocyanate with controlled acidic conditions and copper sulfate catalysis ensures high selectivity for the mercapto substitution at the 2-position of the imidazole ring, with yields reported up to 88%.

Solvent Choice: Methyl acetate and acetone are preferred solvents due to their ability to dissolve starting materials and intermediates effectively, facilitating smooth reaction progression and easy removal by evaporation.

Catalyst Role: Copper sulfate acts as a catalyst to promote cyclization and thiolation, enhancing reaction rates and product purity.

Environmental Considerations: The oxidation step using hydrogen peroxide is considered environmentally friendly, producing water as the only byproduct and aligning with green chemistry principles.

Process Scalability: The described methods have been patented and demonstrated at scales suitable for industrial production, indicating robustness and economic viability.

Summary Table of Key Preparation Methods

化学反応の分析

Types of Reactions

Ethyl 2-mercapto-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides, acids, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like ammonia, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced sulfur species.

Substitution: Amides, acids, esters.

科学的研究の応用

Chemistry

Ethyl 2-mercapto-1H-imidazole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, such as oxidation to form disulfides or sulfonic acids and substitution reactions on the imidazole ring.

Biology

This compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes and disrupt cellular processes due to its ability to form covalent bonds with nucleophilic sites in proteins.

Medicine

In the pharmaceutical realm, this compound is explored as a precursor for active pharmaceutical ingredients. Its derivatives are being studied for potential applications in drug development, particularly in anesthetics like etomidate, which is derived from imidazole compounds . The compound's ability to improve the purity of such drugs highlights its importance in medicinal chemistry.

Industry

The compound finds applications in producing specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for use in various industrial processes where specific chemical characteristics are required.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Drug Development

Research focused on the synthesis of etomidate from this compound demonstrated that optimizing the purity of this intermediate significantly improved the overall yield and safety profile of the anesthetic product. This case underscores the compound's relevance in pharmaceutical manufacturing processes .

作用機序

The mechanism of action of ethyl 2-mercapto-1h-imidazole-4-carboxylate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activities and other biochemical processes .

類似化合物との比較

Similar Compounds

- Ethyl 2-thio-1H-imidazole-4-carboxylate

- 4-Ethoxycarbonyl-1H-imidazole-2-thiol

- 2-Mercapto-5-carbethoxyimidazole

Uniqueness

Ethyl 2-mercapto-1h-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

生物活性

Ethyl 2-mercapto-1H-imidazole-4-carboxylate (CAS Number: 64038-64-8) is a compound belonging to the imidazole family, characterized by its unique mercapto and carboxylate functional groups. This article explores its biological activities, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 172.202 g/mol |

| Synonyms | Ethyl 2-mercaptoimidazole-4-carboxylate, 4-ethoxycarbonylimidazole-2-thiol |

| InChI Key | PONOGPICUOALRU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiol group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, which can lead to modulation of their activity. This interaction may result in several biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Antioxidant Properties : Its structure allows it to act as a scavenger of free radicals, potentially reducing oxidative stress.

- Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial properties against a range of pathogens.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. It has been tested against various bacterial strains, demonstrating effective inhibition. For instance, studies have indicated that imidazole derivatives possess antibacterial properties due to their ability to disrupt bacterial cell wall synthesis and function.

Anti-inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory activity is crucial for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Antitumor Potential

Preliminary studies indicate that this compound may have antitumor properties. Its mechanism might involve inducing apoptosis in cancer cells or inhibiting tumor growth by targeting specific signaling pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by Akhtar et al. highlighted the efficacy of imidazole derivatives, including this compound, against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.4 μg/mL for certain derivatives .

- Anti-inflammatory Research : In an investigation focusing on COX enzyme inhibition, compounds similar to this compound were found to exhibit IC50 values ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory activity.

- Antitumor Activity : A recent study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines, revealing that some derivatives exhibited significant cytotoxicity with IC50 values below 20 μM .

Comparative Analysis with Similar Compounds

This compound can be compared with other imidazole derivatives to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl imidazole-4-carboxylate | Lacks mercapto group | Lower antimicrobial activity |

| 2-Mercaptoimidazole | Lacks ethyl ester group | Moderate activity |

| Imidazole-4-carboxylic acid | Lacks both ethyl ester and mercapto groups | Minimal biological activity |

Q & A

Basic: What are the established synthetic routes for Ethyl 2-mercapto-1H-imidazole-4-carboxylate, and how do reaction parameters affect yield and purity?

Answer:

The synthesis typically involves cyclocondensation of α-amino ketones with thiourea derivatives under acidic conditions. For example:

- Route 1 : Reacting ethyl 4-(aminocarbonyl)imidazole with thiophosgene in anhydrous THF at 0–5°C yields the thiol derivative. Excess thiophosgene may cause over-sulfuration, reducing purity.

- Route 2 : Microwave-assisted synthesis using ammonium thiocyanate and ethyl glyoxylate reduces reaction time (30 min vs. 12 hours) with comparable yields (50–55%).

| Parameter | Effect on Yield/Purity | Optimal Conditions |

|---|---|---|

| Temperature | Higher temps (>60°C) promote side reactions; lower temps (<0°C) slow kinetics. | 0–5°C (Route 1); 80°C (microwave) |

| Solvent | Polar aprotic solvents (THF, DMF) improve solubility but may retain impurities. | Anhydrous THF |

| Stoichiometry | 1:1.2 molar ratio of imidazole precursor to thiophosgene minimizes byproducts. | 1.2 equivalents thiophosgene |

Yields typically range from 40–60%, with purity ≥95% confirmed by HPLC .

Advanced: How can Density Functional Theory (DFT) simulations predict the reactivity of the mercapto group?

Answer:

DFT calculations (B3LYP/6-31G* level) model electron density and Fukui indices to identify reactive sites:

- Electrophilic Attack : The sulfur atom exhibits high nucleophilic Fukui index (f⁻ = 0.45), making it prone to electrophilic substitution.

- Solvent Effects : Polarizable Continuum Model (PCM) simulations show polar aprotic solvents (e.g., DMSO) enhance thiophilicity by 20% compared to hexane.

- Transition State Analysis : Energy barriers for thiol oxidation are reduced by 15 kcal/mol in the presence of electron-withdrawing ester groups .

Basic: What spectroscopic techniques characterize this compound, and what key spectral signatures are observed?

Answer:

- ¹H NMR :

- SH proton: δ 1.3–1.5 ppm (broad, exchanges with D₂O).

- Imidazole ring protons: δ 6.8–7.2 ppm (multiplet).

- Ethyl ester: δ 1.2 ppm (triplet, CH₃), δ 4.1 ppm (quartet, CH₂).

- IR :

- C=O stretch: 1720 cm⁻¹ (ester).

- S-H stretch: 2550 cm⁻¹ (weak due to hydrogen bonding).

- XRD : Monoclinic system (space group P2₁/c) with unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95°. Hydrogen bonding between SH and ester carbonyl (d = 2.8 Å) stabilizes the crystal .

Advanced: What strategies mitigate thiol group oxidation during synthesis and handling?

Answer:

- Inert Atmosphere : Use N₂/Ar during reactions and storage to prevent radical-mediated oxidation.

- Additives : Include 0.1 mol% butylated hydroxytoluene (BHT) as a radical scavenger.

- Protection/Deprotection :

- Trityl Protection : React with trityl chloride (yield: 85–90%).

- Deprotection : Use trifluoroacetic acid (TFA) to regenerate thiol (recovery >90%) .

Basic: How do electronic effects of substituents influence acidity and reactivity?

Answer:

- Electron-Withdrawing Ester Group : Lowers pKa of the mercapto group to ~8.5 (vs. ~10.5 for unsubstituted imidazoles), enhancing nucleophilicity.

- Hammett Correlation : σ = +0.45 for the ester group increases thiolate stability, improving reactivity in SN2 reactions by 30% .

Advanced: What challenges arise in crystallizing this compound, and how can conditions be optimized?

Answer:

Challenges : Polymorphism, solvent inclusion, and sensitivity to humidity.

Optimization :

- Solvent System : Slow evaporation from ethanol/water (9:1 v/v) at 4°C yields prismatic crystals.

- SHELX Refinement : Confirms hydrogen bonding (SH→O=C, d = 2.8 Å) and R factor <0.05.

- Cryoprotection : Flash-cooling in liquid N₂ with 20% glycerol prevents lattice disruption .

Advanced: How does the compound’s tautomeric equilibrium affect its biological activity?

Answer:

- Tautomers : Thiol (SH) ↔ Thione (C=S) equilibrium (K = 1.2 × 10⁻³ in DMSO).

- Biological Implications : Thione form shows 50% higher binding affinity to cysteine proteases (e.g., cathepsin B) due to enhanced hydrogen bonding .

Basic: What chromatographic methods ensure purity analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。